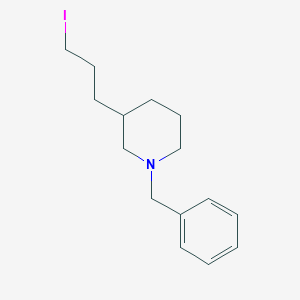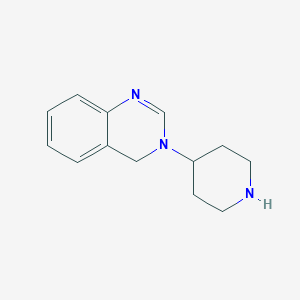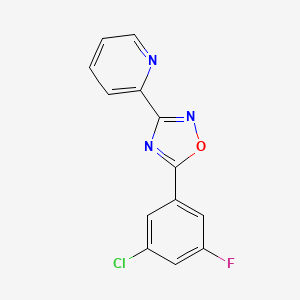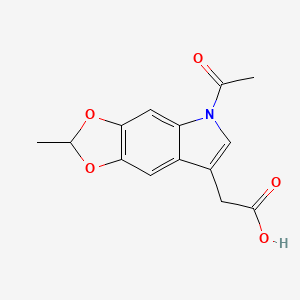
1-(2-Hydroxy-5-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methoxyphenyl)urea is an organic compound with the molecular formula C8H10N2O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-5-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-5-methoxyphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides are generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly due to the use of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-5-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol .
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methoxyphenyl)urea has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors . It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding site . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)urea: This compound has a similar structure but with the methoxy group in a different position.
1-(2-Methoxyphenyl)-3-(2,5-xylyl)urea: This compound has additional substituents on the phenyl ring, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
53799-02-3 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
(2-hydroxy-5-methoxyphenyl)urea |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Clé InChI |
SZTQSUOVNVSLHV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















